molecular formula C17H16Cl2N6S B286889 3-(4-chlorobenzyl)-6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chlorobenzyl)-6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286889
M. Wt: 407.3 g/mol
InChI Key: NYHMWXDWAOAXEO-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the triazolothiadiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have reported that this compound exhibits its biological activities by interacting with various cellular targets such as enzymes, receptors, and DNA. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of various enzymes such as topoisomerase, protease, and kinase. In addition, this compound has been reported to interact with DNA and inhibit its replication.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. In vitro studies have reported that this compound exhibits significant cytotoxicity towards various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit significant antifungal and antimicrobial properties. In vivo studies have reported that this compound exhibits significant anti-inflammatory activity and can reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorobenzyl)-6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its significant biological activities, ease of synthesis, and availability. However, the limitations of using this compound include its potential toxicity, limited solubility in water, and potential side effects on non-target organisms.

Future Directions

There are several future directions for the study of 3-(4-chlorobenzyl)-6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further optimization of the synthesis method to improve the yield and purity of the compound, identification of its cellular targets and mechanism of action, and development of more potent analogs with improved biological activities. In addition, this compound can be studied for its potential applications in the development of new drugs, agrochemicals, and materials.
Conclusion:
In conclusion, 3-(4-chlorobenzyl)-6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that exhibits significant biological activities and has potential applications in various fields. Its synthesis method has been optimized in several studies, and its mechanism of action and physiological effects have been studied extensively. However, further research is needed to fully understand its cellular targets and develop more potent analogs.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in various scientific research studies. One of the most commonly used methods involves the reaction of 4-chlorobenzylamine, 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, and thiosemicarbazide in the presence of phosphorus oxychloride. The reaction mixture is then refluxed in acetic acid to obtain the desired product. This method has been optimized in several studies to improve the yield and purity of the compound.

Scientific Research Applications

3-(4-chlorobenzyl)-6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been reported to exhibit significant anticancer, antifungal, and antimicrobial properties. It has also been studied for its potential as an anti-inflammatory agent. In agriculture, this compound has been reported to exhibit significant herbicidal and insecticidal properties. In material science, this compound has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.

properties

Molecular Formula

C17H16Cl2N6S

Molecular Weight

407.3 g/mol

IUPAC Name

6-(4-chloro-2-methyl-5-propylpyrazol-3-yl)-3-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H16Cl2N6S/c1-3-4-12-14(19)15(24(2)22-12)16-23-25-13(20-21-17(25)26-16)9-10-5-7-11(18)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

NYHMWXDWAOAXEO-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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